molecular formula C11H14BClN2O4 B13543023 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride

6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride

Cat. No.: B13543023
M. Wt: 284.50 g/mol
InChI Key: PBLDQXRSDBOAJE-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds. The general procedure involves the reaction of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is unique due to its specific combination of boron, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H14BClN2O4

Molecular Weight

284.50 g/mol

IUPAC Name

6-methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione;hydrochloride

InChI

InChI=1S/C11H13BN2O4.ClH/c1-8-3-4-9(13-5-8)12-17-10(15)6-14(2)7-11(16)18-12;/h3-5H,6-7H2,1-2H3;1H

InChI Key

PBLDQXRSDBOAJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C.Cl

Origin of Product

United States

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